molecular formula C3H6O B011090 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol CAS No. 102910-30-5

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol

Cat. No. B011090
CAS RN: 102910-30-5
M. Wt: 63.11 g/mol
InChI Key: XXROGKLTLUQVRX-RHPBTXKOSA-N
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Description

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol, also known as 1,3-pentadeuterio-2-propen-1-ol or simply pentadeuteriopropenol, is a synthetic chemical compound that has been studied for its potential uses in various scientific applications. It is a cyclic ether with a molecular formula of C5D10O and a molecular weight of 106.14 g/mol. This compound has been investigated for its potential as a fuel additive, a reagent for chemical synthesis, and a solvent for organic reactions. It is also used in the production of other compounds and in the production of pharmaceuticals.

Scientific Research Applications

Drug Discovery

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol: is a compound that can be used in the synthesis of various drugs. Its stable isotope labeling makes it a valuable tool in pharmacokinetics and metabolic studies . It can help in tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Organic Synthesis

This compound plays a role as a building block in organic synthesis. It can be involved in the preparation of complex molecules, particularly in the synthesis of 1,2,3-triazoles, which are significant in various chemical reactions due to their stability and versatility .

Polymer Chemistry

In polymer chemistry, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be utilized for creating polymers with specific properties. It can be incorporated into polymers to modify their physical properties, such as increasing resistance to degradation or altering solubility .

Supramolecular Chemistry

The compound finds its application in supramolecular chemistry where it can be used to create complex structures with specific functions. These structures can be used for molecular recognition, self-assembly processes, and the creation of new materials with unique properties .

Bioconjugation

In bioconjugation, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be used to attach biomolecules to various substrates. This is particularly useful in the development of targeted drug delivery systems and the modification of proteins or nucleic acids for research purposes .

Chemical Biology

This compound is also significant in chemical biology, where it can be used as a tracer or probe to study biological systems. Its incorporation into biomolecules can help in understanding biological pathways and interactions at a molecular level .

Fluorescent Imaging

Lastly, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be used in the synthesis of fluorescent dyes for imaging purposes. These dyes can be used in various imaging techniques to visualize biological processes and structures .

properties

IUPAC Name

1,1,2,3,3-pentadeuterioprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXROGKLTLUQVRX-RHPBTXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583749
Record name (~2~H_5_)Prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol

CAS RN

102910-30-5
Record name (~2~H_5_)Prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102910-30-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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